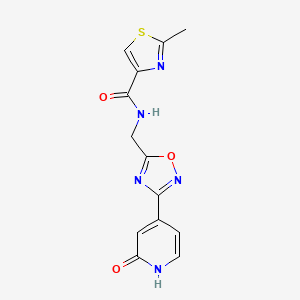

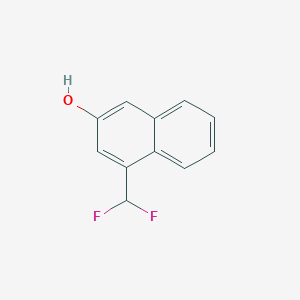

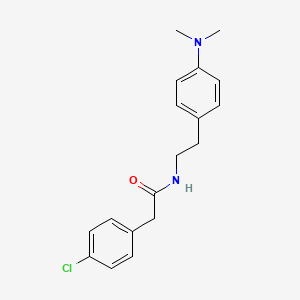

![molecular formula C13H23NO2 B2952833 Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate CAS No. 1017623-70-9](/img/structure/B2952833.png)

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate

Overview

Description

“Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” is a chemical compound with the molecular formula C13H23NO2 . It is also known as "3-Azaspiro [5.5]undecane-9-acetic acid, methyl ester, hydrochloride (1:1)" .

Synthesis Analysis

The synthesis of “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” involves the addition of 2-(3-(tert-butoxycarbonyl)-3-azaspiro undecan-9-yl)acetic acid to a mixture, which is then stirred at room temperature for 2 days .Molecular Structure Analysis

The molecular weight of “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” is 225.33 . The exact structure of this compound is not provided in the sources.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” include a molecular weight of 225.33 . Other properties such as density, melting point, and boiling point are not provided in the sources .Scientific Research Applications

1. Polymer Science

In polymer science, this compound has been used in the synthesis of linear polymers. A study by Pryde, Moore, Teeter, and Cowan (1962) demonstrated the use of a related compound, 3,9-Bis(7-carbomethoxyheptyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, for condensation polymerization with diamines to create poly(amide-acetals). These polymers were found to be crosslinkable, forming insoluble, infusible, and transparent solids adherent to glass (Pryde et al., 1962).

2. Organic Synthesis

Pandey, Kumara, Burugu, and Puranik (2011) reported on the enantioselective total syntheses of naturally occurring alkaloids using an enantiomerically pure derivative of this compound. Their approach involved key steps like diastereoselective Hosomi–Sakurai allylation and ring-closing metathesis (Pandey et al., 2011).

3. Medicinal Chemistry

Ibuka et al. (1981, 1982) described the stereoselective synthesis of an intermediate for the synthesis of perhydrohistrionicotoxin, a pharmacologically important alkaloid, using a similar compound, 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone (Ibuka et al., 1981), (Ibuka et al., 1982).

4. Crystallography

The compound has also been studied in crystallography. Zukerman-Schpector, Biaggio, Rufino, and Caracelli (1999) investigated the conformation of lactone rings in spiro lactam-lactones, which are structurally related to Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate (Zukerman-Schpector et al., 1999).

5. Pharmacology

Bai, Chen, Ling, Li, and Cui (2008) developed a liquid chromatographic method for the quantification of SLXM-2, a compound related to Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate, in rat plasma for pharmacokinetic studies (Bai et al., 2008).

Safety and Hazards

Safety information for “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” suggests avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-16-12(15)10-11-2-4-13(5-3-11)6-8-14-9-7-13/h11,14H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOLQMDMNLPCKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC2(CC1)CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

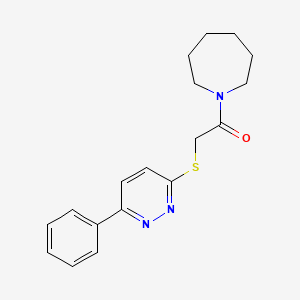

![3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2952751.png)

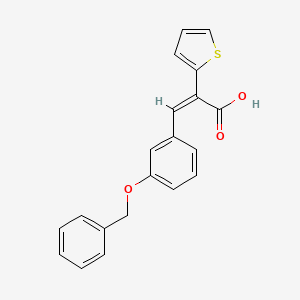

![3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2952762.png)

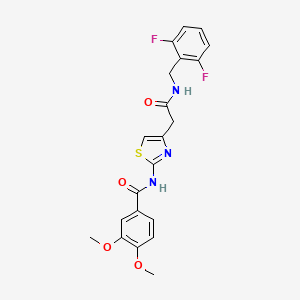

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2952766.png)